molecular formula C8H7ClO3 B15146674 5-Chloro-2-(hydroxymethyl)benzoic acid

5-Chloro-2-(hydroxymethyl)benzoic acid

Cat. No.: B15146674
M. Wt: 186.59 g/mol
InChI Key: SQNREFVNQJJJNG-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated and Hydroxymethylated Aromatic Systems

The presence of specific functional groups, such as halogens and hydroxymethyl groups, on an aromatic system imparts distinct characteristics that are highly significant in chemical sciences.

Halogenated Aromatic Systems: The introduction of a halogen atom, like chlorine in the case of 5-Chloro-2-(hydroxymethyl)benzoic acid, onto a benzene (B151609) ring has several important consequences. The high electronegativity of chlorine exerts a strong inductive electron-withdrawing effect, which can increase the acidity of the carboxylic acid group. Halogenated aromatic compounds are widely used as intermediates in the synthesis of pharmaceuticals, dyes, and agricultural chemicals. Their applications range from serving as fungicides and insecticides to being key precursors in the manufacturing of complex organic molecules.

Hydroxymethylated Aromatic Systems: The hydroxymethyl group (-CH2OH) consists of a methylene (B1212753) bridge (-CH2-) connecting a hydroxyl group (-OH) to the aromatic ring. Unlike a hydroxyl group directly attached to the ring (a phenol), the hydroxymethyl group's electronic influence on the aromatic system is minimal; its Hammett sigma value is considered to be zero, indicating it is neither strongly electron-donating nor withdrawing. stackexchange.com However, the hydroxyl group itself is a site of high reactivity, able to undergo oxidation to form aldehydes or carboxylic acids, or participate in esterification and etherification reactions. This functionality makes hydroxymethylated aromatics valuable intermediates in organic synthesis, allowing for the construction of more complex molecules.

Research Landscape of Benzoic Acid Derivatives in Chemical Sciences

The research landscape for benzoic acid derivatives is vast and multidisciplinary, reflecting their importance as versatile scaffolds and bioactive molecules. nih.gov In the pharmaceutical industry, these derivatives are central to the design of a wide array of therapeutic agents. For instance, modifying the benzoic acid core is a common strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs). masterorganicchemistry.com Researchers continuously explore novel derivatives for potential applications in treating a range of conditions, from microbial infections to neurodegenerative diseases like Alzheimer's.

Beyond medicine, benzoic acid derivatives are investigated for their applications in materials science. They are used as precursors for polymers, liquid crystals, and supramolecular assemblies. For example, certain perfluoroalkylated derivatives of benzoic acid have been synthesized and studied as supramolecular gelators, with potential applications in environmental remediation for treating oil spills. The ability to fine-tune the properties of the resulting materials by altering the substituents on the benzoic acid ring makes this class of compounds a fertile ground for ongoing research and innovation.

While extensive research exists for the broader class of substituted benzoic acids, detailed, publicly available scientific literature and specific research findings focusing solely on this compound are limited. The compound serves as a structural example of a halogenated and hydroxymethylated benzoic acid derivative. Basic chemical data is presented below.

Interactive Data Table for this compound

PropertyValue
Molecular Formula C₈H₇ClO₃
Molecular Weight 186.59 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC(=C(C=C1Cl)C(=O)O)CO
CAS Number 50671-56-2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7ClO3

Molecular Weight

186.59 g/mol

IUPAC Name

5-chloro-2-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H7ClO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10H,4H2,(H,11,12)

InChI Key

SQNREFVNQJJJNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)CO

Origin of Product

United States

Synthetic Methodologies for 5 Chloro 2 Hydroxymethyl Benzoic Acid

Retrosynthetic Approaches to the 5-Chloro-2-(hydroxymethyl)benzoic acid Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available precursors. For this compound, several key disconnections can be proposed:

C-Cl Bond Disconnection: This approach disconnects the chlorine atom, identifying 2-(hydroxymethyl)benzoic acid as the direct precursor. The synthesis would then involve a regioselective electrophilic chlorination of this starting material. The success of this route depends on the combined directing effects of the existing hydroxymethyl and carboxylic acid groups.

C-C Bond Disconnection (Hydroxymethyl Group): This strategy involves the formation of the hydroxymethyl group. This suggests a precursor such as 5-chloro-2-formylbenzoic acid, which could be reduced to the target compound. Alternatively, a more fundamental disconnection leads back to a 5-chlorobenzoic acid derivative where the second substituent is introduced via ortho-lithiation followed by reaction with an electrophile like formaldehyde.

Functional Group Interconversion (FGI): This powerful strategy considers the target molecule as an evolution of a related functionalized precursor. A highly plausible route involves the conversion of a methyl group into a hydroxymethyl group. This identifies 5-chloro-2-methylbenzoic acid as a key intermediate. Another FGI pathway could involve the transformation of an amino group, starting from 2-amino-5-chlorobenzoic acid, into the desired hydroxymethyl group via a diazotization sequence.

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the molecule in a minimal number of steps from readily available precursors, often by installing the key functional groups onto a pre-existing benzene (B151609) ring.

Electrophilic Chlorination of Benzoic Acid Precursors

A direct approach to the target compound is the electrophilic aromatic substitution of 2-(hydroxymethyl)benzoic acid. In this precursor, the aromatic ring is substituted with a weakly activating, ortho-, para-directing hydroxymethyl group (-CH₂OH) and a deactivating, meta-directing carboxylic acid group (-COOH).

The position targeted for chlorination (C-5) is para to the activating hydroxymethyl group and meta to the deactivating carboxylic acid group. Fortuitously, both groups direct the incoming electrophile to the same position, which should result in a highly regioselective reaction. The primary challenge lies in selecting a chlorinating agent that is reactive enough to overcome the deactivation by the carboxyl group without causing side reactions, such as oxidation of the hydroxymethyl group.

Table 1: Potential Reagents for Electrophilic Chlorination

Reagent SystemDescription
N-Chlorosuccinimide (NCS) / Acid Catalyst A mild and selective chlorinating agent, often used for activated or moderately deactivated aromatic rings. An acid catalyst like sulfuric acid is typically required. chemicalbook.com
Sulfuryl Chloride (SO₂Cl₂) A versatile chlorinating agent that can react via electrophilic or radical pathways depending on the conditions. With a Lewis acid catalyst, it can effectively chlorinate deactivated rings.
Chlorine (Cl₂) / Lewis Acid (e.g., FeCl₃, AlCl₃) The classic method for aromatic chlorination. The Lewis acid polarizes the Cl-Cl bond, generating a potent electrophile (Cl⁺). masterorganicchemistry.com Conditions must be carefully controlled to prevent over-chlorination.

Introduction of the Hydroxymethyl Group via Formylation or Reduction Routes

An alternative strategy begins with a 5-chlorinated benzoic acid scaffold and subsequently introduces the hydroxymethyl group at the C-2 position.

Reduction of a Carboxylic Acid: One potential, albeit challenging, route starts with 5-chlorophthalic acid. This dicarboxylic acid would require the selective reduction of only one of the two carboxylic acid groups. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both groups, more sterically hindered or chemically selective reagents, such as borane (B79455) complexes (BH₃·THF) or certain modified borohydrides, could potentially achieve the desired mono-reduction under carefully controlled stoichiometric and temperature conditions. prepchem.comresearchgate.net

Formylation and Subsequent Reduction: This pathway would involve introducing a formyl group (-CHO) at the C-2 position of a suitable 5-chlorobenzoic acid derivative, followed by reduction to the hydroxymethyl group. A plausible method is the ortho-lithiation of a protected 5-chlorobenzoic acid (e.g., as its N,N-diethylamide derivative), which directs deprotonation to the C-2 position. Quenching the resulting aryllithium species with a formylating agent like N,N-dimethylformamide (DMF) would yield the 2-formyl derivative. Subsequent reduction of the aldehyde with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) would furnish the target hydroxymethyl group.

Multistep Reaction Sequences for this compound

Multistep syntheses provide greater flexibility in assembling the target molecule by building up the required functionality in a stepwise manner, often allowing for greater control over regiochemistry.

Sequential Halogenation and Functional Group Interconversion

This approach builds the molecule through a series of reactions that install and then modify the necessary functional groups. One of the most efficient and practical multistep routes commences with 5-chloro-2-methylbenzoic acid, a commercially available starting material. nih.gov This strategy hinges on the selective functionalization of the benzylic methyl group.

The key transformation is a benzylic C-H bond functionalization, which can be readily achieved. The methyl group is first converted to a bromomethyl group, which is then displaced by a hydroxide (B78521) equivalent to yield the final product.

Table 2: Proposed Multistep Synthesis from 5-Chloro-2-methylbenzoic acid

StepTransformationReagents and ConditionsIntermediate/Product
1 Radical Bromination The starting material is treated with N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a non-polar solvent like carbon tetrachloride, followed by heating or UV irradiation.2-(Bromomethyl)-5-chlorobenzoic acid
2 Nucleophilic Substitution The resulting benzylic bromide is subjected to hydrolysis. This can be achieved using aqueous base (e.g., NaOH, K₂CO₃) followed by acidification, or by reaction with silver hydroxide in an aqueous medium.This compound

This sequence is advantageous because radical bromination is highly selective for the benzylic position, and the subsequent SN2 hydrolysis is a reliable and high-yielding reaction.

Selective Derivatization of Substituted Benzoic Acids

This strategy focuses on modifying existing, highly functionalized benzoic acids. One potential precursor is 2-amino-5-chlorobenzoic acid. The amino group can be transformed into a variety of other functionalities via a diazonium salt intermediate (Sandmeyer-type reactions). While converting a diazonium salt directly to a hydroxymethyl group is not a standard one-step process, it could be converted to a nitrile (-CN). Subsequent reduction of the nitrile to a primary amine (-CH₂NH₂) followed by another diazotization and hydrolysis could, in principle, yield the hydroxymethyl group, though this route is lengthy and likely to be low-yielding.

A more common precursor used in related syntheses is 5-chlorosalicylic acid (5-chloro-2-hydroxybenzoic acid). nih.govnist.gov However, the direct conversion of a phenolic hydroxyl group into a hydroxymethyl group is a non-trivial transformation and is less synthetically viable than the routes described previously.

Catalyst-Assisted Synthetic Transformations for this compound

While specific literature detailing the catalyst-assisted synthesis of this compound is not abundant, the principles of modern organic synthesis allow for the postulation of several effective catalytic routes. These methods offer significant advantages over stoichiometric reactions, including increased efficiency, higher selectivity, and milder reaction conditions. Plausible pathways typically involve the selective reduction of a more oxidized precursor, such as 4-chlorophthalic acid or its derivatives.

A primary hypothetical route is the catalytic hydrogenation of 4-chlorophthalic anhydride (B1165640) or dimethyl 4-chlorophthalate. In this approach, a heterogeneous or homogeneous catalyst could be employed to selectively reduce one of the two carbonyl groups. For instance, one carbonyl group of the anhydride could be reduced to a hydroxymethyl group, which exists in equilibrium with its lactone form, followed by hydrolysis to yield the final product. Catalysts based on noble metals like palladium (Pd), platinum (Pt), or ruthenium (Ru) are often effective for such transformations.

Furthermore, catalyst systems are crucial in the synthesis of precursors. For example, Palladium(II)-catalyzed alkoxycarbonylation can be used to form phthalic acid esters from simpler benzamides, demonstrating a sophisticated C-H activation strategy. rsc.org In other related syntheses, copper-based catalysts have been utilized in diazotization-chlorination reactions to produce chlorinated benzoic acids from amino-benzoic acid precursors. google.com Vanadium pentoxide (V₂O₅) has also been noted as a catalyst for aromatization steps in the synthesis of phthalimide (B116566) derivatives, which are closely related to the precursors of the target molecule. google.com

Below is a table summarizing potential catalyst-assisted transformations relevant to the synthesis of this compound, based on methodologies applied to analogous compounds.

Transformation Type Precursor Potential Catalyst System Product Notes
Selective Hydrogenation4-Chlorophthalic AnhydrideHeterogeneous Pd/C or Ru/CThis compound (after hydrolysis)A plausible route involving the reduction of one carbonyl group.
C-H AlkoxycarbonylationSubstituted BenzamidesPalladium(II) Acetate with a ligandPhthalic Acid EstersA method for building the core phthalic acid structure catalytically. rsc.org
Diazotization/Chlorination5-Amino-2-carboxy-benzoic acid derivativeCopper(I) Chloride (CuCl)5-Chloro-2-carboxy-benzoic acid derivativeA classic Sandmeyer-type reaction for introducing the chloro substituent. google.com
AromatizationN-alkyl-4-chlorotetrahydrophthalimideVanadium Pentoxide (V₂O₅)N-alkyl-4-chlorophthalimideUsed to form the aromatic ring of a key precursor. google.com

This table is illustrative and based on established catalytic methods for related chemical structures due to limited direct literature on the target compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern chemical manufacturing to reduce environmental impact and enhance sustainability. For a specialized molecule like this compound, these principles can be applied to minimize solvent use, maximize atom efficiency, and reduce waste.

Solvent-Free and Aqueous Reaction Conditions

The shift away from volatile organic compounds (VOCs) towards more benign solvent systems is a core tenet of green chemistry. While no specific solvent-free methods for the synthesis of this compound are prominently documented, research on related compounds provides valuable insights.

Aqueous and Mixed-Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. Research has shown that reactions involving phthalic acid derivatives can be successfully performed in aqueous environments. For example, the synthesis of phthalimide derivatives from phthalic acid has been achieved in high-temperature, high-pressure mixtures of water and ethanol. rsc.org This method provides a cleaner alternative to traditional organic solvents, often resulting in a crystalline product that requires minimal purification.

Furthermore, water can play a direct role in catalytic cycles. In the one-pot synthesis of phthalic anhydride from the biomass-derived platform molecule 5-hydroxymethylfurfural (B1680220) (HMF), water was found to facilitate multiple steps, including oxidation, Diels-Alder cycloaddition, and dehydration. core.ac.uk This highlights the potential for designing syntheses of this compound precursors in aqueous media.

Green Approach Reaction Type Example Application Advantages
High-Temperature Water/EthanolCondensationSynthesis of phthalimides from phthalic acid rsc.orgReduced VOC use, high purity products, clean reaction profile.
Aqueous CatalysisOne-Pot Oxidation/CycloadditionSynthesis of phthalic anhydride from HMF core.ac.ukUse of a benign solvent, facilitates multiple reaction steps.
Green Catalytic-Solvent SystemCondensationSynthesis of isoindoline-1,3-diones from anilines and phthalic anhydride using "water extract of onion peel ash" nih.govBio-based catalyst and solvent, mild conditions, catalyst reusability.

This table illustrates green solvent strategies used for synthesizing related phthalic acid derivatives.

Atom-Economy and Waste Minimization Strategies

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. buecher.dejocpr.com Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate significant stoichiometric byproducts, like substitutions and eliminations. nih.gov

A plausible and atom-economical route to this compound is the selective catalytic reduction of 4-chlorophthalic acid, where the only theoretical byproduct is water.

Hypothetical Atom-Economical Reaction: C₈H₅ClO₄ (4-Chlorophthalic Acid) + 2H₂ → C₈H₇ClO₃ (this compound) + H₂O

To illustrate the principle, we can calculate the theoretical maximum atom economy for this idealized transformation.

Atom Economy Calculation: The formula for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Compound Formula Molecular Weight ( g/mol )
4-Chlorophthalic AcidC₈H₅ClO₄200.58
Hydrogen GasH₂2.02
This compoundC₈H₇ClO₃186.60

Using these values for the hypothetical reaction: % Atom Economy = (186.60 / (200.58 + 2 * 2.02)) x 100 = (186.60 / 204.62) x 100 ≈ 91.2%

This high value indicates that the majority of the atoms from the reactants are incorporated into the final product. This contrasts sharply with classical stoichiometric reductions (e.g., using metal hydrides like LiAlH₄ or NaBH₄) where the hydride reagent and subsequent quenching agents generate significant inorganic waste, leading to a much lower atom economy. Waste minimization is therefore intrinsically linked to maximizing atom economy, favoring catalytic approaches over stoichiometric ones.

Advanced Spectroscopic Characterization of 5 Chloro 2 Hydroxymethyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the precise atomic arrangement within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For 5-Chloro-2-(hydroxymethyl)benzoic acid, the spectrum is expected to show signals corresponding to the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the acidic proton of the carboxyl group.

The three aromatic protons are chemically non-equivalent and exhibit a characteristic splitting pattern. The proton at position 6 (H-6) is ortho to both the hydroxymethyl and the chloro-substituted carbon, appearing as a doublet. The proton at position 4 (H-4) is ortho to the chloro-substituted carbon and meta to the carboxyl group, presenting as a doublet of doublets. The proton at position 3 (H-3) is ortho to the carboxyl group and appears as a doublet.

The methylene protons (-CH₂) of the hydroxymethyl group are expected to appear as a singlet, as they lack adjacent protons for coupling, though this can sometimes exchange with the nearby hydroxyl proton. The hydroxyl (-OH) and carboxylic acid (-COOH) protons often appear as broad singlets and their chemical shifts can be highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH~11-13Broad Singlet
Ar-H3~8.0Doublet (d)
Ar-H4~7.5Doublet of Doublets (dd)
Ar-H6~7.4Doublet (d)
-CH₂-~4.7Singlet (s)
-OHVariableBroad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum of this compound will display eight distinct signals: one for the carboxylic acid carbon, six for the aromatic carbons, and one for the hydroxymethyl carbon. The chemical shifts are influenced by the electronic environment; for instance, the carboxylic carbon is significantly downfield due to the deshielding effect of the two oxygen atoms. The aromatic carbons' shifts are determined by the attached substituents (-COOH, -CH₂OH, -Cl).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH~170
Ar-C2 (-CH₂OH)~142
Ar-C1 (-COOH)~135
Ar-C5 (-Cl)~133
Ar-C4~131
Ar-C6~129
Ar-C3~128
-CH₂OH~62

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are crucial for assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically separated by two or three bonds. For this compound, COSY would show cross-peaks between adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their connectivity on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). It would definitively link the proton signals for H-3, H-4, and H-6 to their corresponding carbon signals (C-3, C-4, C-6) and the methylene protons to the hydroxymethyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is particularly powerful for piecing together the molecular skeleton. Key expected correlations would include the methylene (-CH₂) protons showing cross-peaks to the aromatic carbons C-1, C-2, and C-3, and the aromatic proton H-6 showing a correlation to the carboxylic carbon (C-7), thereby confirming the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent method for identifying the functional groups present.

Identification of Characteristic Functional Group Absorptions

The IR spectrum of this compound is characterized by several key absorption bands that signify its constituent functional groups. The carboxylic acid group gives rise to a very broad O-H stretching band due to hydrogen bonding, typically in the 3300-2500 cm⁻¹ region, which often overlaps with C-H stretching bands. The carbonyl (C=O) stretch of the carboxylic acid produces a strong, sharp absorption around 1700 cm⁻¹.

The alcohol functional group also has an O-H stretching vibration, which is usually a broad peak around 3400 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring cause absorptions in the 1600-1450 cm⁻¹ region. The C-O stretching of both the alcohol and carboxylic acid groups will be visible in the 1320-1210 cm⁻¹ range. The C-Cl stretch typically appears in the fingerprint region, below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Alcohol (-OH)O-H Stretch~3400 (Broad)
Carboxylic Acid (-COOH)O-H Stretch3300-2500 (Very Broad)
Aromatic C-HC-H Stretch3100-3000
Carboxylic Acid (C=O)C=O Stretch~1700 (Strong, Sharp)
Aromatic C=CC=C Stretch1600-1450
Carboxylic Acid/AlcoholC-O Stretch1320-1210
Aryl Halide (C-Cl)C-Cl Stretch800-600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₈H₇ClO₃. The nominal molecular weight is approximately 186.5 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 186, with a characteristic M+2 peak at m/z 188 of about one-third the intensity, which is indicative of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways would include the loss of small, stable molecules or radicals.

Loss of water (H₂O): A peak at m/z 168 (M-18) could result from the loss of a water molecule, likely involving the hydroxyl and a nearby hydrogen.

Loss of a hydroxyl radical (•OH): A peak at m/z 169 (M-17) can occur.

Loss of the carboxyl group (•COOH): A peak at m/z 141 (M-45) would correspond to the loss of the carboxylic acid functional group.

Loss of chlorine (•Cl): A peak at m/z 151 (M-35) would indicate the loss of the chlorine atom.

The relative abundance of these fragment ions helps to piece together the structure and confirm the identity of the compound.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/z ValueAssignmentDescription
186/188[M]⁺Molecular Ion (³⁵Cl / ³⁷Cl isotopes)
169[M-OH]⁺Loss of hydroxyl radical
168[M-H₂O]⁺Loss of water
151[M-Cl]⁺Loss of chlorine radical
141[M-COOH]⁺Loss of carboxyl radical

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, the molecular formula is established as C₈H₇ClO₃. HRMS measures the mass-to-charge ratio (m/z) with exceptional precision, allowing for the differentiation between molecules with the same nominal mass.

The theoretically calculated exact mass for the [M-H]⁻ anion of this compound is 185.00110 Da. uni.luuni.lu An experimental HRMS analysis resulting in a mass value closely matching this theoretical figure provides strong evidence for the compound's identity and elemental formula, distinguishing it from other potential isomers or impurities. nih.govnih.gov

ParameterValueSource(s)
Molecular Formula C₈H₇ClO₃ nih.govnih.govnist.gov
Monoisotopic Mass 186.00838 Da uni.luuni.lu
Calculated Exact Mass [M-H]⁻ 185.00110 Da uni.luuni.lu
Calculated Exact Mass [M+H]⁺ 187.01566 Da uni.luuni.lu

This is an interactive data table. Click the headers to sort.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful method used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive information on the molecule's structure, conformation, and the intermolecular forces that dictate its packing in the crystal lattice. While specific crystallographic data for this compound is not available in the consulted literature, the principles of the analysis and the expected structural features can be described.

An X-ray crystallographic analysis of this compound would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. It is expected that the benzene ring would be largely planar. The analysis would determine the orientation of the carboxylic acid and hydroxymethyl substituents relative to the ring and to each other. The conformation of the hydroxymethyl group (–CH₂OH) would be of particular interest, as rotation around the C-C bond connecting it to the benzene ring can vary. The geometry would be influenced by both intramolecular interactions, such as potential hydrogen bonding between the hydroxymethyl and carboxylic acid groups, and the constraints of crystal packing.

The crystal packing of this compound would be governed by a network of non-covalent interactions. Hydrogen bonds are expected to be the dominant forces directing the supramolecular assembly. Carboxylic acids commonly form strong, centrosymmetric dimers through O—H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.gov

Computational and Theoretical Chemistry Investigations of 5 Chloro 2 Hydroxymethyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations serve as a cornerstone for predicting and interpreting the properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed investigation of electronic structure, geometry, and various spectroscopic parameters.

Density Functional Theory (DFT) Studies for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) has emerged as a leading computational method due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized geometry of 5-Chloro-2-(hydroxymethyl)benzoic acid, corresponding to the minimum energy conformation of the molecule. These calculations provide precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the carboxyl and hydroxyl groups, which are electron-rich regions. Conversely, the LUMO is likely distributed over the carboxylic acid group and the benzene ring, regions susceptible to nucleophilic attack. The HOMO-LUMO gap would provide insights into the kinetic stability of the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: The data in this table is illustrative and represents typical values for similar aromatic carboxylic acids.

DFT calculations are a powerful tool for predicting various spectroscopic parameters. For this compound, theoretical calculations can provide valuable information on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Theoretical predictions of ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental spectra, helping to assign specific peaks to individual atoms within the molecule. Similarly, the calculation of vibrational frequencies in the IR spectrum allows for the assignment of absorption bands to specific molecular vibrations, such as the stretching and bending of C=O, O-H, C-Cl, and C-C bonds. Comparing the computed spectra with experimental data can confirm the molecular structure.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-H (Carboxylic Acid)Stretching3500
C=O (Carboxylic Acid)Stretching1720
O-H (Hydroxymethyl)Stretching3650
C-ClStretching750

Note: The data in this table is illustrative and represents typical values for similar molecules.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MESP map displays regions of negative electrostatic potential (typically colored in shades of red) and positive electrostatic potential (colored in shades of blue).

For this compound, the MESP surface would show regions of high electron density, and therefore negative potential, around the oxygen atoms of the carboxylic and hydroxymethyl groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and carboxylic acid groups would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The MESP analysis thus provides a clear picture of the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

In this compound, NBO analysis would likely show significant delocalization of electron density from the lone pairs of the oxygen and chlorine atoms to the antibonding orbitals of the benzene ring and the carbonyl group. These intramolecular charge transfer interactions contribute to the stabilization of the molecule. The analysis can quantify the energy associated with these interactions, providing a measure of their importance.

Topological Analyses (e.g., ELF, LOL, NCI, QTAIM) for Bonding Characterization

Topological analyses of the electron density provide a rigorous framework for characterizing chemical bonding. Methods such as the Electron Localization Function (ELF), the Localization-Locator (LOL), the Non-Covalent Interaction (NCI) index, and the Quantum Theory of Atoms in Molecules (QTAIM) offer deep insights into the nature of chemical bonds and non-covalent interactions.

For this compound, these analyses can be used to:

ELF and LOL: Visualize and quantify the degree of electron localization in covalent bonds and lone pairs, providing a clear depiction of the molecular electronic structure.

NCI: Identify and characterize non-covalent interactions, such as hydrogen bonds and van der Waals interactions, which are crucial for understanding the molecule's crystal packing and interactions with other molecules.

QTAIM: Define atomic basins and characterize bond paths and critical points in the electron density. This allows for a quantitative description of the nature of chemical bonds, including their covalent and ionic character.

Through these advanced computational techniques, a comprehensive understanding of the chemical bonding in this compound can be achieved.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govdovepress.com This technique allows researchers to gain insights into the conformational flexibility of a molecule and its behavior in different solvent environments. nih.gov The study of various spatial arrangements of atoms, known as conformations, and their relative stabilities is referred to as conformational analysis. chemistrysteps.com

For a molecule like this compound, MD simulations could theoretically be used to:

Analyze Rotational Barriers: Determine the energy required for rotation around the single bonds, particularly the C-C bond connecting the carboxylic acid group and the C-C bond connecting the hydroxymethyl group to the benzene ring.

Identify Stable Conformers: Predict the most energetically favorable three-dimensional shapes of the molecule in a vacuum or in a solvent.

Study Solvent Effects: Simulate how the molecule interacts with solvent molecules, such as water, which would provide insight into its solubility and the hydration shell that forms around it.

Despite the potential for such investigations, a review of published scientific literature yielded no specific studies applying molecular dynamics simulations to analyze the conformation and solution behavior of this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.commdpi.comnih.gov It is a critical tool in structure-based drug design for predicting ligand-receptor interactions at the atomic level. nih.govnih.gov

If this compound were to be investigated as a potential ligand for a biological target, molecular docking studies would be essential. Such studies would aim to:

Predict Binding Poses: Determine the most likely three-dimensional orientation of the compound within the active site of a target receptor.

Estimate Binding Affinity: Use scoring functions to estimate the strength of the interaction between the ligand and the receptor, which helps in prioritizing potential drug candidates.

Identify Key Interactions: Detail the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. The various ways a ligand can bind are known as binding modes. nih.gov

However, searches of scientific databases and literature did not uncover any molecular docking studies specifically involving this compound as a ligand. While docking studies have been performed on numerous other benzoic acid derivatives for various therapeutic targets, nih.govsielc.com specific data on the ligand-receptor interactions and binding modes for this compound are not available in the reviewed literature.

Chemical Reactivity and Derivatization Pathways of 5 Chloro 2 Hydroxymethyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a primary site for nucleophilic acyl substitution reactions, enabling the synthesis of esters and amides.

The carboxylic acid functional group of 5-Chloro-2-(hydroxymethyl)benzoic acid can be converted to an ester through reaction with an alcohol, typically in the presence of an acid catalyst. This reversible reaction is known as Fischer esterification. masterorganicchemistry.com The equilibrium can be driven toward the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com The reaction involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack from the alcohol. masterorganicchemistry.com

Table 1: Representative Esterification Reactions

Reactant (Alcohol) Catalyst Expected Product
Methanol H₂SO₄ Methyl 5-chloro-2-(hydroxymethyl)benzoate
Ethanol H₂SO₄ Ethyl 5-chloro-2-(hydroxymethyl)benzoate

This table presents expected products based on established chemical principles.

The synthesis of amides from this compound can be achieved through several methods. A common approach involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride, 5-chloro-2-(hydroxymethyl)benzoyl chloride, readily reacts with a primary or secondary amine to form the corresponding amide.

Alternatively, direct amidation can be accomplished using coupling agents (such as dicyclohexylcarbodiimide, DCC, or carbonyldiimidazole) or through catalysis with boric acid, which facilitates the dehydration reaction between the carboxylic acid and an amine. organic-chemistry.orgresearchgate.net These methods provide milder conditions for forming the amide bond.

Table 2: Representative Amidation Reactions

Reactant (Amine) Reagent/Method Expected Product
Ammonia (B1221849) 1. SOCl₂ 2. NH₃ 5-Chloro-2-(hydroxymethyl)benzamide
Aniline Boric Acid Catalyst N-phenyl-5-chloro-2-(hydroxymethyl)benzamide

This table presents expected products based on established chemical principles.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a primary benzylic alcohol and can undergo oxidation to form aldehydes or carboxylic acids, as well as substitution of the hydroxyl group.

The oxidation of the hydroxymethyl group can yield different products depending on the strength of the oxidizing agent. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will selectively oxidize the primary alcohol to an aldehyde, yielding 5-chloro-2-formylbenzoic acid.

The use of strong oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will lead to the complete oxidation of the hydroxymethyl group to a carboxylic acid. This reaction would result in the formation of 4-chloro-1,2-benzenedicarboxylic acid (4-chlorophthalic acid). The electrochemical oxidation of similar hydroxymethyl-substituted benzoic acids has also been shown to produce both the aldehyde and the carboxylic acid. aip.orgaip.org

Table 3: Oxidation of the Hydroxymethyl Group

Oxidizing Agent Expected Product Product Class
Pyridinium chlorochromate (PCC) 5-Chloro-2-formylbenzoic acid Aldehyde
Potassium permanganate (KMnO₄) 4-Chloro-1,2-benzenedicarboxylic acid Carboxylic Acid

This table presents expected products based on established chemical principles.

The hydroxyl group of the hydroxymethyl moiety is a poor leaving group. libretexts.org Therefore, direct nucleophilic substitution is difficult. To facilitate substitution, the -OH group must first be converted into a better leaving group. This can be achieved by reaction with reagents such as thionyl chloride (SOCl₂) to form the corresponding benzylic chloride, 2-(chloromethyl)-5-chlorobenzoic acid, or with phosphorus tribromide (PBr₃) to yield 2-(bromomethyl)-5-chlorobenzoic acid.

Another strategy involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in Sₙ2 reactions. libretexts.org

Table 4: Substitution of the Hydroxyl Group

Reagent Intermediate/Product
Thionyl chloride (SOCl₂) 2-(Chloromethyl)-5-chlorobenzoic acid
Phosphorus tribromide (PBr₃) 2-(Bromomethyl)-5-chlorobenzoic acid

This table presents expected products based on established chemical principles.

Reactivity of the Aromatic Ring System

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution. The position of substitution is directed by the three existing groups: the carboxylic acid (-COOH), the hydroxymethyl (-CH₂OH), and the chloro (-Cl) group. Their directing effects are a combination of inductive and resonance effects. libretexts.org

-COOH group : This is a deactivating group and a meta-director due to its electron-withdrawing nature. msu.edu It directs incoming electrophiles to position C4 (meta to itself).

-Cl group : This is a deactivating group but an ortho-, para-director. libretexts.org It directs incoming electrophiles to positions C2 and C4 (ortho and para to itself, respectively).

-CH₂OH group : This group is considered weakly activating and an ortho-, para-director. It directs incoming electrophiles to positions C3 and C5 (ortho and para to itself, respectively).

Position C3 : Ortho to the -CH₂OH group.

Position C4 : Para to the -CH₂OH group, meta to the -COOH group, and ortho to the -Cl group.

Position C6 : Ortho to the -COOH group and meta to the -Cl group.

The directing effects can be reinforcing or conflicting. The chloro and hydroxymethyl groups both direct towards position C4. However, the ring is generally deactivated by the presence of the chloro and carboxylic acid groups, making electrophilic substitution reactions less favorable than for benzene itself. vedantu.com The precise outcome would depend on the specific reaction conditions and the nature of the electrophile, with steric hindrance also playing a role.

Table 5: Summary of Directing Effects for Electrophilic Substitution

Substituent Type Directing Effect
-COOH Deactivating Meta
-Cl Deactivating Ortho, Para

This table presents a summary of established directing effects in electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the this compound ring is a challenging process due to the cumulative electronic effects of its substituents. The carboxyl group is a powerful deactivating group, withdrawing electron density from the ring and making it less susceptible to attack by electrophiles. libretexts.orgquora.com Conversely, the hydroxymethyl group is weakly activating, while the chloro group is deactivating. studymind.co.uklibretexts.org

The directing effect of each substituent determines the position of any potential substitution. Deactivating groups (except halogens) are typically meta-directors, while activating groups and halogens are ortho, para-directors. pressbooks.publeah4sci.com The final regiochemical outcome depends on the combined influence of all three groups.

Analysis of Directing Effects:

SubstituentPositionElectronic EffectDirecting EffectFavored Positions for Substitution
-COOHC1Strongly DeactivatingMetaC3, C5 (occupied)
-CH2OHC2Weakly ActivatingOrtho, ParaC3, C6
-ClC5DeactivatingOrtho, ParaC4, C6

The benzene ring is significantly deactivated towards electrophiles, meaning that reactions such as nitration, halogenation, or Friedel-Crafts alkylation would require harsh conditions. doubtnut.com The most probable site for an electrophilic attack is the C3 position. This position is meta to the strongly deactivating carboxyl group, thereby avoiding its strongest deactivating influence, and simultaneously ortho to the only activating group, the hydroxymethyl substituent. quora.com Attack at C4 and C6 is less likely due to the strong deactivating effects of the carboxyl group at the para and ortho positions, respectively.

Nucleophilic Aromatic Substitution Reactions at the Chlorinated Position

Aryl halides like this compound are generally unreactive towards nucleophiles under standard conditions. However, they can undergo Nucleophilic Aromatic Substitution (SNAr) if the ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). wikipedia.orgnih.gov

In this molecule, the chlorine atom is at the C5 position. The strongly electron-withdrawing carboxyl group is located at the C1 position, which is para to the chlorine. This para-relationship is crucial for activating the ring towards nucleophilic attack. masterorganicchemistry.com The carboxyl group effectively stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. wikipedia.orgyoutube.com

The mechanism proceeds in two steps:

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (Meisenheimer complex). The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the para-carboxyl group.

Elimination of the Leaving Group: The aromaticity is restored as the chloride ion is expelled, resulting in the substituted product.

The presence of the para-carboxyl group significantly lowers the activation energy for this reaction, making the substitution of the chlorine atom by nucleophiles such as hydroxide (B78521), alkoxides, or ammonia feasible under accessible conditions. nih.gov

Intramolecular Cyclization and Rearrangement Reactions

The proximity of the hydroxymethyl and carboxyl groups on the this compound backbone creates a pathway for intramolecular reactions, most notably the formation of lactones.

Formation of Lactones or Heterocyclic Systems

The ortho-positioning of the alcohol (-CH2OH) and carboxylic acid (-COOH) functional groups makes the molecule an ideal precursor for intramolecular esterification, also known as lactonization. youtube.com Under acidic conditions and typically with the application of heat, the hydroxyl group can act as a nucleophile, attacking the electrophilic carbonyl carbon of the protonated carboxylic acid. youtube.com

This reaction results in the elimination of a water molecule and the formation of a cyclic ester, or lactone. For this compound, this intramolecular cyclization yields a five-membered lactone fused to the benzene ring, a structure known as a phthalide (B148349). The specific product formed is 6-Chlorophthalide . organic-chemistry.org This transformation is a common and efficient method for synthesizing phthalide derivatives. organic-chemistry.org

Influence of Proximal Functional Groups on Reactivity

Intramolecular Hydrogen Bonding: The hydroxyl hydrogen of the hydroxymethyl group and the carbonyl oxygen of the carboxyl group (or the carboxyl hydrogen and the hydroxyl oxygen) can engage in intramolecular hydrogen bonding. chemistryguru.com.sgmdpi.com This internal interaction can affect the molecule's conformation and the chemical properties of both functional groups. For instance, it can decrease the acidity of the carboxylic acid and reduce the nucleophilicity of the alcohol, potentially influencing the rate of intermolecular reactions.

Competing Reaction Pathways: The presence of these two groups creates a competition between intermolecular reactions (like EAS or SNAr) and intramolecular cyclization. The chosen reaction conditions will determine the outcome. For example, forcing conditions for electrophilic substitution might also promote dehydration and lactone formation.

Steric Effects: The hydroxymethyl group provides some steric hindrance at the C3 position, which could influence the approach of an incoming electrophile during EAS reactions. msu.edu

Electronic Interplay: In SNAr reactions, the carboxyl group is the primary activating group due to its para position relative to the chlorine. The hydroxymethyl group, being meta to the chlorine, has a much less significant electronic impact on the reaction rate. wikipedia.org

Structure Activity Relationship Sar Studies Involving 5 Chloro 2 Hydroxymethyl Benzoic Acid

Correlating Substituent Effects on Chemical Reactivity

The reactivity of a benzoic acid derivative is significantly influenced by the electronic properties of its substituents. The Hammett equation is a classic tool used to quantify the effect of substituents on the reactivity of aromatic compounds. nih.gov In the case of 5-Chloro-2-(hydroxymethyl)benzoic acid, two key groups are attached to the benzene (B151609) ring: a chloro group at the 5-position and a hydroxymethyl group at the 2-position.

The chloro group is an electron-withdrawing group (EWG) due to its high electronegativity, which exerts a negative inductive effect (-I). libretexts.org This effect pulls electron density away from the aromatic ring and the carboxylic acid functional group. Consequently, the conjugate base (carboxylate anion) is stabilized, which increases the acidity of the benzoic acid. openstax.org For instance, the pKa of benzoic acid is 4.2, while 4-chlorobenzoic acid has a pKa of 3.99, indicating a stronger acid. libretexts.org Electron-withdrawing groups generally make the benzene ring less susceptible to electrophilic attack but can enhance the acidity of the carboxylic acid. libretexts.org

The hydroxymethyl group (-CH₂OH) is generally considered to be a weak electron-donating group or nearly electronically neutral. Its effect is primarily through a weak positive inductive effect (+I). In some contexts, it can act as a hydrogen bond donor, influencing intermolecular interactions. nih.gov

The combined electronic effects of these substituents on the reactivity of this compound can be predicted by considering their individual contributions. The strong electron-withdrawing nature of the chlorine atom is expected to be the dominant factor in determining the acidity of the carboxylic acid.

Substituent Electronic Effect Influence on Acidity
5-ChloroElectron-withdrawing (-I effect)Increases acidity by stabilizing the carboxylate anion. libretexts.orgopenstax.org
2-HydroxymethylWeakly electron-donating (+I effect)May slightly decrease acidity.

This table provides an interactive summary of the substituent effects on the chemical reactivity of the benzoic acid scaffold.

Comparative Analysis of the this compound Scaffold with Related Benzoic Acid Derivatives

To understand the unique properties of the this compound scaffold, it is useful to compare it with other benzoic acid derivatives.

Comparison with Chloro-substituted Benzoic Acids: The position of the chloro substituent significantly impacts the properties of the molecule. For example, ortho-substituted benzoic acids often exhibit unique effects (the "ortho effect") due to steric hindrance and intramolecular interactions, which can lead to increased acidity regardless of the substituent's electronic nature. quora.com In this compound, the chloro group is in the meta position relative to the carboxylic acid, where its electron-withdrawing inductive effect is prominent.

Comparison with Hydroxymethyl-substituted Benzoic Acids: The hydroxymethyl group is less common in SAR studies compared to hydroxyl or methoxy (B1213986) groups. However, its presence at the ortho position allows for the possibility of intramolecular hydrogen bonding between the hydroxyl group of the -CH₂OH and the carboxylic acid group. This can influence the conformation of the molecule and its interactions with biological targets. proquest.com

Comparison with 2,5-disubstituted Benzoic Acid Derivatives: Research on other 2,5-disubstituted benzoic acid derivatives has shown that this substitution pattern is important for dual inhibition of anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov The substituents at the 2 and 5 positions play crucial roles in occupying hydrophobic pockets and forming key interactions within the binding sites of these proteins. nih.gov While the specific substituents differ, these studies highlight the significance of the 2,5-substitution pattern in creating molecules with specific biological activities.

Compound Key Structural Feature Impact on Properties
Benzoic AcidUnsubstituted parent compoundBaseline for comparing substituent effects.
4-Chlorobenzoic AcidElectron-withdrawing group in para positionIncreased acidity compared to benzoic acid. libretexts.org
2-Chlorobenzoic AcidElectron-withdrawing group in ortho position"Ortho effect" can lead to significantly increased acidity. quora.commdpi.com
Salicylic Acid (2-Hydroxybenzoic Acid)Electron-donating hydroxyl group in ortho positionCapable of intramolecular hydrogen bonding, affecting conformation and acidity.
This compoundEWG at position 5, hydroxymethyl at position 2A combination of electronic effects and potential for intramolecular interactions.

This interactive table compares the this compound scaffold with related derivatives.

Influence of Aromatic Substitution Pattern on Molecular Interactions

The specific 2,5-disubstitution pattern of this compound dictates its three-dimensional shape and the way it can interact with other molecules, such as enzymes or receptors.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The hydroxymethyl group also provides an additional hydrogen bond donor and acceptor site. The chlorine atom can act as a weak hydrogen bond acceptor. These multiple points for hydrogen bonding can facilitate strong and specific interactions with biological macromolecules.

π-π Stacking and Other Noncovalent Interactions: The benzene ring can participate in π-π stacking interactions with other aromatic systems, which is a common feature in protein-ligand binding. acs.orgucl.ac.uk The nature and position of substituents on the ring modulate these interactions. The electron-withdrawing chloro group can influence the quadrupole moment of the aromatic ring, affecting its stacking geometry.

Conformational Effects: The presence of a substituent at the ortho position (the hydroxymethyl group) can force the carboxylic acid group to twist out of the plane of the benzene ring. proquest.comresearchgate.net This conformational change can be critical for fitting into a specific binding pocket. Theoretical studies on substituted benzoic acids have shown that such conformational preferences are influenced by intramolecular interactions between the ortho substituent and the carboxylic group. proquest.com

Advanced Applications in Chemical Synthesis and Materials Science

5-Chloro-2-(hydroxymethyl)benzoic acid as a Building Block for Complex Organic Synthesis

The presence of two distinct and reactive functional groups, the carboxylic acid and the hydroxymethyl moiety, on the same aromatic scaffold makes this compound a valuable precursor in the synthesis of diverse and complex organic structures.

Precursor for Heterocyclic Compounds

The ortho-positioning of the hydroxymethyl and carboxylic acid groups on the benzene (B151609) ring makes this compound an ideal starting material for the synthesis of specific heterocyclic compounds, most notably phthalides. Intramolecular cyclization, or lactonization, can occur through the esterification of the carboxylic acid with the hydroxymethyl group.

This transformation can be achieved under acidic conditions, where the protonation of the carboxyl group facilitates the nucleophilic attack by the hydroxyl group, leading to the formation of a five-membered lactone ring. The resulting product is 6-chlorophthalide, a heterocyclic compound that can serve as a scaffold in medicinal chemistry and organic synthesis. Various synthetic methodologies can be employed for this type of transformation, as detailed in the table below.

Reaction TypeDescriptionPotential Product from this compound
Acid-Catalyzed LactonizationIntramolecular esterification promoted by a strong acid, leading to the elimination of a water molecule. google.com6-Chlorophthalide
Metal-Free Oxidative LactonizationMethods using photocatalysts or chemical oxidants to facilitate the cyclization of substituted 2-alkylbenzoic acids.6-Chlorophthalide
TBAI/TBHP Mediated CyclizationFor related precursors like 2-(hydroxymethyl)benzamides, this metal-free system can form C-N bonds to yield phthalimides. researchgate.netN-substituted 6-chlorophthalimides (from the corresponding amide)

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The structural analogue, 2-(hydroxymethyl)benzoic acid, has been effectively used as a "water surrogate" in the Passerini three-component reaction (P-3CR). researchgate.net

In a typical Passerini reaction involving an aldehyde, an isocyanide, and water, an α-hydroxyamide is formed. By replacing water with 2-(hydroxymethyl)benzoic acid, the reaction proceeds to form an initial adduct which, upon intramolecular cyclization, releases phthalide (B148349) as a byproduct instead of incorporating water. This "split-Ugi" or "truncated Passerini" approach simplifies purification and increases yield. researchgate.net It is highly probable that this compound could serve the same function, reacting with various aldehydes and isocyanides to produce functionalized α-hydroxyamides, with 6-chlorophthalide as the readily separable byproduct. researchgate.net

Utilization in Supramolecular Chemistry and Crystal Engineering

The design of predictable and robust supramolecular assemblies is a cornerstone of crystal engineering. Aromatic carboxylic acids are particularly useful in this regard due to their ability to form strong and directional hydrogen bonds. The carboxylic acid group of this compound can form classic centrosymmetric dimers with a neighboring molecule through O-H···O hydrogen bonds, creating a stable R²₂(8) ring motif. researchgate.netnih.gov

Analysis of the closely related compound 5-chloro-2-hydroxybenzoic acid reveals the formation of intramolecular O-H···O hydrogen bonds creating an S(6) ring motif, and intermolecular O-H···O hydrogen bonds leading to the formation of inversion dimers with R²₂(8) ring motifs. researchgate.netnih.gov It is expected that this compound would exhibit similar, yet distinct, hydrogen bonding patterns, making it a valuable component for designing co-crystals and complex molecular networks.

Supramolecular MotifDescriptionExpected in this compound
Carboxylic Acid DimerA pair of intermolecular O-H···O hydrogen bonds between two carboxylic acid groups.Highly likely, forming an R²₂(8) ring.
Hydroxyl Group ChainsIntermolecular O-H···O hydrogen bonds involving the hydroxymethyl group.Likely, contributing to extended network formation.
Halogen BondingNon-covalent interaction involving the chlorine atom as a halogen bond donor or acceptor.Possible, influencing the crystal packing.

Potential in Functional Materials Design based on Aromatic Carboxylic Acid Scaffolds

Aromatic carboxylic acids are fundamental building blocks (linkers or ligands) in the synthesis of Metal-Organic Frameworks (MOFs). These materials consist of metal ions or clusters connected by organic linkers to form extended, often porous, networks. The bifunctional nature of this compound makes it a promising candidate for a linker in MOF synthesis.

The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging), while the hydroxymethyl group can either remain as a pendant functional group within the pores of the MOF or participate in secondary coordination to the metal centers. The presence of the chlorine atom can tune the electronic properties of the framework and can also serve as a site for post-synthetic modification.

Research on related linkers, such as 5-(hydroxymethyl)isophthalic acid, has demonstrated the successful construction of three-dimensional cobalt-based MOFs that exhibit semiconducting properties. nih.gov This suggests that this compound could be used to construct novel MOFs with potential applications in catalysis, gas storage, or as sensory materials. researchgate.netnih.govrsc.org The specific geometry and functionality of this linker could lead to frameworks with unique topologies and properties.

Future Research Directions and Challenges for 5 Chloro 2 Hydroxymethyl Benzoic Acid

Development of Asymmetric Synthetic Routes

The hydroxymethyl group in 5-Chloro-2-(hydroxymethyl)benzoic acid is attached to a prochiral center. The enantiomers of this compound could exhibit different biological activities, making the development of asymmetric synthetic routes a significant area of future research. A primary strategy would involve the enantioselective reduction of its precursor, 5-chloro-2-formylbenzoic acid.

Future research should focus on:

Chiral Catalysts: Investigating various chiral catalysts for the reduction of the aldehyde group. This includes screening libraries of oxazaborolidine catalysts (as in the Corey-Bakshi-Shibata reduction), chiral ruthenium or rhodium phosphine (B1218219) complexes, and biocatalysts like carbonyl reductases. nih.goviupac.org The goal is to achieve high enantiomeric excess (e.e.) under mild conditions.

Chiral Reagents: Exploring the use of stoichiometric chiral reducing agents, although less atom-economical, can provide valuable benchmarks for enantioselectivity.

Substrate Control: While less common for this type of transformation, modifying the substrate with a chiral auxiliary that can be cleaved post-reduction is another potential, albeit multi-step, approach.

The development of such routes is challenging due to the need to prevent side reactions involving the carboxylic acid group and to ensure high stereocontrol.

Table 1: Potential Catalytic Systems for Asymmetric Reduction

Catalyst Type Example Catalyst/System Expected Outcome Key Challenges
Oxazaborolidine CBS Catalyst with Borane (B79455) High enantioselectivity for chiral secondary alcohol. Stoichiometric reductant, moisture sensitivity.
Transition Metal (R)-BINAP-RuCl₂ Catalytic, high turnover, good e.e. Ligand synthesis, catalyst cost, optimization.

| Biocatalyst | Carbonyl Reductase (KRED) | High enantioselectivity, green conditions (aqueous media). | Enzyme stability, substrate scope, cofactor regeneration. |

In-depth Mechanistic Investigations of Reaction Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is fundamental for optimizing reaction conditions and predicting outcomes. The key synthetic step to investigate is the reduction of 5-chloro-2-formylbenzoic acid.

Key areas for mechanistic study include:

Hydride Transfer Dynamics: The reduction of the aldehyde to a primary alcohol, typically with a hydride reagent like sodium borohydride (B1222165) (NaBH₄), involves the nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com Isotopic labeling studies, using sodium borodeuteride (NaBD₄) for instance, could elucidate the precise mechanism of hydride transfer and the source of the proton for the resulting alcohol (solvent or workup). acs.org

Transition State Analysis: Computational studies can model the transition state of the hydride attack. For reductions with NaBH₄, it has been proposed that the sodium cation coordinates with the carbonyl oxygen, influencing the stereochemical outcome. acs.orgresearchgate.net Understanding this interaction is crucial for rationalizing and improving diastereoselectivity in related reactions.

Influence of Substituents: The electron-withdrawing nature of both the chloro and carboxylic acid groups will impact the electrophilicity of the aldehyde carbonyl. Kinetic studies comparing the reduction rate of 5-chloro-2-formylbenzoic acid with other substituted benzaldehydes would quantify these electronic effects.

Challenges include the transient nature of reaction intermediates and transition states, often requiring a combination of advanced spectroscopic techniques and high-level computational analysis to characterize.

Exploration of Novel Derivatization and Functionalization Strategies

The presence of two distinct functional groups—a carboxylic acid and a primary alcohol—makes this compound a versatile building block for creating diverse chemical libraries.

Future research should systematically explore:

Carboxylic Acid Derivatization: Standard transformations such as esterification and amidation can be used to generate a wide array of derivatives. Late-stage C-H activation, directed by the carboxylate group, offers a modern approach to functionalize the ortho-positions, potentially leading to novel poly-substituted scaffolds. nih.gov

Hydroxymethyl Group Functionalization: The primary alcohol can be oxidized to re-form the aldehyde, converted into a leaving group (e.g., tosylate) for nucleophilic substitution, or transformed into an ether. These modifications provide access to different classes of compounds.

Bifunctional Derivatization: Strategies that involve both functional groups simultaneously, such as intramolecular cyclization to form lactones, are of significant interest. The conditions required for such reactions would need careful optimization to control the regioselectivity.

Table 2: Potential Derivatization Pathways

Functional Group Reaction Type Reagents Potential Product Class
Carboxylic Acid Esterification Alcohol, Acid Catalyst Esters
Carboxylic Acid Amidation Amine, Coupling Agent Amides
Carboxylic Acid C-H Amination Iridium Catalyst, Azide Ortho-amino derivatives
Hydroxymethyl Oxidation PCC, DMP Aldehydes
Hydroxymethyl Etherification Alkyl Halide, Base Ethers

| Bifunctional | Lactonization | Acid Catalyst, Heat | Lactones (Benzofuranones) |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and reducing trial-and-error. For this compound, in silico studies can offer significant insights.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to determine the ground-state geometry, electronic structure, and vibrational frequencies of the molecule. researchgate.netresearcher.life This information helps in understanding its stability and spectroscopic properties. Parameters such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO) can predict sites susceptible to electrophilic and nucleophilic attack.

Reaction Pathway Modeling: Computational modeling can be used to map the energy profiles of potential synthetic and derivatization reactions. By calculating the energies of reactants, transition states, and products, researchers can predict reaction feasibility, kinetics, and potential byproducts. acs.org

Property Prediction: The electronic effects of the chloro, hydroxymethyl, and carboxyl substituents can be quantified to predict physiochemical properties like acidity (pKa). acs.orgresearchgate.net Studies on other substituted benzoic acids have shown excellent correlation between computationally derived parameters (like atomic charges) and experimental pKa values.

A primary challenge is the computational cost associated with high-accuracy models, especially when modeling reactions in explicit solvent environments.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of this compound and its derivatives through the adoption of flow chemistry and automation presents a significant opportunity for process improvement.

Future directions in this area are:

Continuous Flow Synthesis: The reduction of 5-chloro-2-formylbenzoic acid could be adapted to a continuous flow process. Flow reactors offer superior control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields, better selectivity, and improved safety, especially for highly exothermic reactions. almacgroup.comrsc.org The use of packed-bed reactors with immobilized catalysts or reagents could further streamline the synthesis and purification process.

Automated High-Throughput Experimentation: Automated platforms can be employed to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the synthesis and derivatization of the target compound. nih.gov This approach accelerates the discovery of optimal reaction protocols.

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous sequence without the need for isolating intermediates. For example, the synthesis of an ester derivative could involve the flow-based reduction of the aldehyde followed immediately by an in-line esterification step, significantly improving process efficiency.

The main challenges include the initial investment in specialized equipment and the need to re-optimize reaction conditions that were originally developed for batch processing. Overcoming potential issues like reactor clogging with solid byproducts is also a key consideration. almacgroup.com

Q & A

Q. What synthetic methodologies are recommended for 5-Chloro-2-(hydroxymethyl)benzoic acid in laboratory settings?

Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous routes for structurally similar compounds can be adapted. For example:

  • Diazonium Salt Substitution : A diazonium intermediate can be generated from 5-amino-2-hydroxybenzoic acid using NaNO₂ and HCl at low temperatures (<268 K), followed by substitution with Cu₂Cl₂ to introduce chlorine (as demonstrated for 5-Chloro-2-hydroxybenzoic acid) .
  • Hydroxymethyl Introduction : Post-chlorination, the hydroxymethyl (-CH₂OH) group may be introduced via Friedel-Crafts alkylation or nucleophilic substitution, using formaldehyde derivatives under controlled pH.
  • Purification : Extract with ethyl acetate (3×25 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure .

Q. Key Table: Reaction Conditions for Diazonium Salt Synthesis

ReagentQuantityTemperatureSolvent
NaNO₂2.58 g<268 KH₂O/H₂SO₄
Cu₂Cl₂3.46 gRefluxHCl/EtOAc
5-Amino-2-hydroxybenzoic acid3.825 g-EtOAc/H₂SO₄

Q. How should researchers validate the purity of synthesized this compound?

Methodological Answer:

  • Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Compare retention times against standards .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm the presence of the hydroxymethyl group (δ ~4.6 ppm for -CH₂OH) and aromatic protons (δ 6.8–8.2 ppm) .
    • FT-IR : Look for O-H stretching (~3200 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹) .
  • Elemental Analysis : Verify %C, %H, and %Cl compliance with theoretical values (e.g., using CHNS analyzers) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in EtOAc/hexane). Use SHELXL (v.2018/3) for refinement .
  • Key Structural Features :
    • Intramolecular H-bonding : The hydroxymethyl group may form S(6) ring motifs with the carboxylic acid (O-H⋯O, ~2.6 Å) .
    • Intermolecular Dimers : Carboxylic acid groups can create R₂²(8) dimers via O-H⋯O interactions, stabilizing the crystal lattice .
  • Data Interpretation : Compare experimental bond lengths/angles with DFT-optimized structures to identify deviations caused by steric or electronic effects.

Q. Key Table: Crystallographic Parameters (Hypothetical)

ParameterValue
Space GroupP 1
R-factor<5%
H-bond (O-H⋯O)2.58 Å, 165°

Q. How can researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

  • Scenario : NMR suggests a planar structure, while SCXRD shows torsional twisting.
  • Root Cause Analysis :
    • Dynamic Effects : NMR captures time-averaged conformations, whereas SCXRD provides a static snapshot.
    • Solvent vs. Solid-State : Hydrogen bonding in crystals (e.g., dimerization) may alter geometry compared to solution .
  • Resolution :
    • Perform variable-temperature NMR to probe conformational flexibility.
    • Compare DFT calculations (gas phase vs. solvent models) with experimental data .

Q. What strategies mitigate byproduct formation during synthesis?

Methodological Answer:

  • Common Byproducts :
    • Over-chlorination : Use stoichiometric Cu₂Cl₂ and monitor reaction progress via TLC .
    • Esterification : Suppress by conducting reactions under acidic conditions (pH < 3) to avoid activation of the carboxylic acid.
  • Optimization :
    • Temperature Control : Maintain <273 K during diazonium formation to prevent decomposition .
    • Catalyst Screening : Test Pd/C or FeCl₃ for regioselective hydroxymethyl introduction.

Q. How can researchers explore the bioactivity of this compound?

Methodological Answer:

  • Target Identification : Screen against bacterial biofilms (analogous to hydroxybiphenylamide inhibitors targeting GroEL/ES) .
  • Assay Design :
    • Minimum Inhibitory Concentration (MIC) : Use broth microdilution (e.g., 0–256 µg/mL in Mueller-Hinton broth).
    • Biofilm Disruption : Quantify biomass via crystal violet staining after 24-h exposure .
  • Controls : Include DMSO (solvent control) and known antibiofilm agents (e.g., tobramycin) .

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